Methyl 2-methyl-3-butenoate
CAS No.: 51747-33-2
Cat. No.: VC3878491
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51747-33-2 |
|---|---|
| Molecular Formula | C6H10O2 |
| Molecular Weight | 114.14 g/mol |
| IUPAC Name | methyl 2-methylbut-3-enoate |
| Standard InChI | InChI=1S/C6H10O2/c1-4-5(2)6(7)8-3/h4-5H,1H2,2-3H3 |
| Standard InChI Key | MXUWGYXCKWBYRH-UHFFFAOYSA-N |
| SMILES | CC(C=C)C(=O)OC |
| Canonical SMILES | CC(C=C)C(=O)OC |
Introduction
Structural and Chemical Properties
Methyl 3-methyl-2-butenoate, with the molecular formula , is a colorless liquid with a density of at . Its structure features a conjugated double bond between carbons 2 and 3, with a methyl group substituent at carbon 3. This α,β-unsaturation confers reactivity typical of electron-deficient alkenes, making it susceptible to nucleophilic additions and cycloadditions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 114.14 g/mol |
| Boiling Point | 70–75 °C (60 mm Hg) |
| Refractive Index | 1.419 |
| Flash Point | 99 °F (37 °C) |
| Solubility | Insoluble in water; soluble in chloroform |
The compound’s low water solubility and high volatility make it suitable for applications in fragrance and flavor industries . Its UV-Vis spectrum shows a at 216 nm in acetonitrile, indicative of its conjugated system .
Synthesis and Industrial Production
Catalytic Esterification
A green chemistry approach utilizes ionic liquid catalysts, such as [1-(3-sulfonic acid)]propyl-3-methylimidazolium hydrogen sulfate ([MIMPS][HSO]), to esterify 3,3-dimethylacrylic acid with methanol . The reaction proceeds under reflux conditions with a nickel-tungsten catalyst (NiW/Al-CA), achieving a yield of 97.8% .
Reaction Scheme:
Process Optimization
Key steps include:
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Reflux Conditions: Maintaining a temperature gradient of 1.3–1.4°C ensures optimal reaction kinetics.
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Work-Up: Post-reaction, the mixture separates into organic and ionic liquid layers. Neutralization with saturated sodium carbonate followed by distillation yields the pure ester .
This method minimizes waste and avoids hazardous solvents, aligning with sustainable manufacturing principles.
Reaction Kinetics and Combustion Studies
Methyl 3-methyl-2-butenoate serves as a model compound in combustion research due to its structural similarity to biodiesel components. Kinetic studies reveal that hydrogen atom addition to the double bond occurs preferentially at the β-carbon (C3) over the carbonyl group .
High-Pressure Limit Rate Constants
Using variational transition state theory, the rate constant for hydrogen addition at 298 K is calculated as . Above 1700 K, hydrogen abstraction dominates, influencing combustion efficiency and pollutant formation .
Energy Profile:
Applications in Industry
Flavor and Fragrance
The ester’s fruity odor profile makes it valuable in food flavoring and perfumery. It is a key component in synthetic snake fruit aroma formulations .
Pharmaceutical Intermediates
As a building block, it participates in Diels-Alder reactions to synthesize cyclic terpenes and heterocycles. For example, its reaction with cyclopentadiene yields bicyclic lactones used in antiviral drug development .
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